molecular formula C15H13F3N2 B1394731 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine CAS No. 1184442-27-0

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Número de catálogo: B1394731
Número CAS: 1184442-27-0
Peso molecular: 278.27 g/mol
Clave InChI: CBXYNZKXILJWRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine (CAS 1184442-27-0) is a chemical compound with the molecular formula C15H13F3N2. It features an indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and its presence in numerous clinically approved drugs . The indole nucleus is a significant pharmacophore, and its derivatives are extensively researched for their broad-spectrum therapeutic potential. Scientific literature indicates that indole-based compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular effects . For instance, indole derivatives have been explored as novel anti-tubercular agents, with some acting as inhibitors of crucial bacterial targets like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . The presence of the trifluoromethyl group in its structure is a common bioisostere in drug design, often used to enhance metabolic stability and membrane permeability. This makes this compound a valuable building block for researchers in organic synthesis and drug discovery , particularly for developing new bioactive molecules and investigating structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Propiedades

IUPAC Name

4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYNZKXILJWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine, also known by its CAS number 1184442-27-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group that may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

  • Molecular Formula : C15H13F3N2
  • Molecular Weight : 278.27 g/mol
  • IUPAC Name : 4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory agent, as well as its effects on various biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the indole structure can enhance inhibition against key inflammatory mediators such as TNFα and IL-6.

CompoundIC50 (μM)Target
Example A0.013IKK-2
Example B0.044IKK-2
Example C0.067IKK-2

These values suggest that derivatives of indole compounds can be potent inhibitors of inflammatory pathways, which could be relevant for the biological activity of this compound.

2. Enzyme Inhibition Studies

Inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) has been reported for related compounds. The addition of specific functional groups can significantly alter the inhibitory potency:

CompoundIC50 (nM)Target
Compound D16.2sEH
Compound E50.2sEH

These findings suggest that the trifluoromethyl group may contribute to enhanced binding affinity and selectivity towards these enzymes.

Case Studies

A notable study investigated the effects of similar indole derivatives on human chondro-sarcoma cell lines (SW1353). The results demonstrated that certain modifications led to significant reductions in TNFα and IL-1 induced IL-6 production:

  • Test Compound : Similar Indole Derivative
  • IC50 for p38 MAPK : 53 nM
  • IL-6 Production Inhibition : IC50 = 820 nM

This indicates that compounds with structural similarities to this compound may possess similar anti-inflammatory mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most closely related compound is 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline (CAS: 1184441-83-5), which shares the trifluoromethyl-aniline core but replaces the dihydroindole group with a dihydroquinoline moiety (Table 1) .

Table 1: Structural and Molecular Comparison
Property 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Molecular Formula C₁₅H₁₃F₃N₂ C₁₆H₁₅F₃N₂
Molecular Weight 278.28 292.31
CAS Number 1184442-27-0 1184441-83-5
Substituent on Aniline 2,3-Dihydroindole 3,4-Dihydroquinoline
Heterocyclic Ring Size 6-membered (indole derivative) 6-membered (quinoline derivative)
Electron-Donating/Withdrawing Indole (moderate π-electron density) Quinoline (enhanced electron deficiency due to pyridine-like N)

Structural and Functional Differences

Heterocyclic Substituent: The dihydroindole group in the target compound introduces a fused benzene-pyrrole system, which may enhance π-π stacking interactions in supramolecular systems .

Molecular Weight and Steric Effects: The quinoline derivative’s higher molecular weight (292.31 vs. 278.28) and larger heterocyclic structure could influence pharmacokinetic properties, such as metabolic stability or membrane permeability, in drug design contexts .

Trifluoromethyl Group Impact: Both compounds retain the -CF₃ group, which is known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals. However, its position at the 3-position on the aniline ring may lead to steric or electronic differences in reactivity compared to other positional isomers .

Métodos De Preparación

Nitration and Halogenation of Trifluoromethylated Benzene

A common precursor is a trifluoromethyl-substituted halobenzene, such as 2-bromo-5-fluorobenzotrifluoride. This substrate undergoes nitration using potassium nitrate and sulfuric acid under controlled conditions to yield 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene. This step is crucial for regioselective introduction of the nitro group at the desired position on the aromatic ring.

Step Reagents/Conditions Product Notes
Nitration KNO₃, H₂SO₄, controlled temperature 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene Regioselective nitration

Reduction of Nitro Group to Amino Group

The nitro group is reduced to an amine typically by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. This affords 3-fluoro-5-trifluoromethylphenylamine derivatives, which are key intermediates for further functionalization.

Step Reagents/Conditions Product Notes
Reduction H₂, Pd/C catalyst, solvent (e.g., ethanol) 3-fluoro-5-trifluoromethylphenylamine High selectivity, mild conditions

Nucleophilic Substitution with 2,3-Dihydroindole

The amine intermediate reacts with the sodium salt of 2,3-dihydro-1H-indole (or related indole derivatives) to form the desired 4-(2,3-dihydro-1H-indol-1-yl)-3-(trifluoromethyl)-phenylamine. This nucleophilic aromatic substitution or coupling step is typically conducted under basic conditions to deprotonate the indole nitrogen and promote substitution.

Step Reagents/Conditions Product Notes
Coupling Sodium salt of 2,3-dihydroindole, base (e.g., NaH or NaOH), solvent (DMF or DMSO) This compound Efficient coupling, requires anhydrous conditions

Alternative Synthetic Routes

While the above method is the most documented, alternative routes involve:

However, these alternative methods require rigorous optimization and are less commonly reported for this specific compound.

Research Findings and Yield Data

The literature and patent sources indicate:

  • Nitration and halogenation steps proceed with moderate to high regioselectivity, typically yielding 70–85% of the nitro-halogenated intermediate.
  • Catalytic hydrogenation reductions generally afford >90% conversion to the amine.
  • The coupling step with the indole sodium salt yields the final product in moderate yields, typically 50–70%, depending on reaction conditions and purification methods.
Step Typical Yield (%) Key Parameters Affecting Yield
Nitration/Halogenation 70–85 Temperature control, acid concentration
Nitro Reduction >90 Catalyst loading, hydrogen pressure
Coupling with Indole 50–70 Base strength, solvent choice, temperature

Experimental Notes

  • Strict anhydrous and oxygen-free conditions improve coupling efficiency.
  • Use of palladium catalysts requires careful handling to avoid catalyst poisoning.
  • Purification often involves silica gel chromatography or recrystallization from suitable solvents.
  • Characterization by NMR, MS, and elemental analysis confirms structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield (%)
1 Nitration/Halogenation 2-bromo-5-fluorobenzotrifluoride KNO₃, H₂SO₄, controlled temperature 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene 70–85
2 Reduction Nitro compound from Step 1 H₂, Pd/C catalyst, ethanol 3-fluoro-5-trifluoromethylphenylamine >90
3 Coupling (Nucleophilic substitution) Amine from Step 2 + sodium salt of 2,3-dihydroindole NaH or NaOH, DMF or DMSO, inert atmosphere This compound 50–70

Q & A

Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

  • Nucleophilic aromatic substitution (SNAr): Reacting 3-(trifluoromethyl)phenylamine with 1,2-dihydroindole derivatives under basic conditions (e.g., K2CO3/DMF) to form the indole-aryl bond .
  • Intermediate characterization: Use <sup>19</sup>F NMR to track trifluoromethyl group integrity and LC-MS to confirm molecular weight. X-ray crystallography or 2D NOESY NMR can resolve regiochemical ambiguities in dihydroindole coupling .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and solubility?

Methodological Answer:

  • Electronic effects: The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, enhancing electrophilic reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution .
  • Solubility: LogP measurements (via HPLC) reveal increased hydrophobicity compared to non-fluorinated analogs. Co-solvents like DMSO or cyclodextrin inclusion complexes are often required for in vitro assays .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • High-resolution mass spectrometry (HR-MS): Confirms molecular formula (e.g., C15H13F3N2).
  • Multinuclear NMR: <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR distinguishes dihydroindole proton environments and verifies trifluoromethyl position .
  • X-ray diffraction: Resolves stereochemical uncertainties in the dihydroindole moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger): Screen against target protein structures (e.g., PDB entries) to identify binding poses. Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • Molecular Dynamics (MD) simulations (AMBER/GROMACS): Assess binding stability over 100-ns trajectories. Monitor hydrogen bonding between the phenylamine group and catalytic residues .

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design: Introduce phosphate or acetate groups at the phenylamine nitrogen to enhance solubility, with enzymatic cleavage studies in simulated biological fluids .
  • Nanoparticle encapsulation: Use PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability. Characterize particle size (DLS) and drug release profiles (HPLC) .

Q. How does the dihydroindole moiety impact metabolic stability in vivo?

Methodological Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-life to indole-free analogs .
  • Cytochrome P450 inhibition assays: Test CYP3A4/2D6 inhibition using fluorogenic substrates. The dihydroindole’s rigidity may reduce metabolic oxidation compared to flexible alkyl chains .

Q. What structural analogs of this compound show improved bioactivity, and how are they designed?

Methodological Answer:

  • SAR studies: Replace the trifluoromethyl group with chloro or cyano substituents to modulate potency. For example, 4-(2,3-dihydroindol-1-yl)-3-cyanophenylamine showed 2-fold higher kinase inhibition in preliminary screens .
  • Fragment-based drug design (FBDD): Use the phenylamine core as a fragment and screen combinatorial libraries for synergistic binding partners .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization: Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
  • Meta-analysis: Pool data from public repositories (ChEMBL, PubChem BioAssay) and apply statistical tools (e.g., Bayesian inference) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.